molecular formula C15H19ClN4O2 B2604468 N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride CAS No. 1216481-77-4

N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride

Cat. No. B2604468
CAS RN: 1216481-77-4
M. Wt: 322.79
InChI Key: PRWQDWMKLRJXTL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines and pyrido [2,3-d]pyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The pyrido [2,3-d]pyrimidine ring system is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was obtained as an orange-red solid with a yield of 94%. The melting point was reported to be 72-74°C. The 1H NMR and 13C NMR spectra were also reported .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. The significantly longer C15–N14 bond length (1.420 (2)Å) and the nonplanar geometry of the C16–C15–N14–H14 fragment (torsion angle = 31.1 (3)°) indicate that the electronic delocalization stops on N14 and is not conjugated with the phenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. The compound has been found to inhibit Aurora kinase A (AURKA) activity . This inhibition leads to a reduction in the phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed. The compound has a molecular weight of 245.28 . It is a light yellow solid and is stored at 0-8°C .

Mechanism of Action

The mechanism of action of this compound involves the inhibition of AURKA activity . This leads to the accumulation of the G2/M phase of the cell cycle and triggers the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Safety and Hazards

The safety and hazards associated with this compound have been reported. The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1B .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2.ClH/c1-20-11-3-4-13(14(7-11)21-2)19-15-17-9-10-8-16-6-5-12(10)18-15;/h3-4,7,9,16H,5-6,8H2,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZQXMJDMBXTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=C3CNCCC3=N2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride

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